7-chloro-5-(methylsulfonyl)-N-(4-phenoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
7-CHLORO-5-METHANESULFONYL-N-(4-PHENOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups such as chloro, methanesulfonyl, and phenoxyphenyl contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-5-METHANESULFONYL-N-(4-PHENOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include substituted benzoxazepines, phenoxyphenyl derivatives, and sulfonyl chlorides. Common synthetic routes could involve:
Nucleophilic Substitution: Introduction of the chloro group via nucleophilic substitution reactions.
Sulfonylation: Addition of the methanesulfonyl group using methanesulfonyl chloride under basic conditions.
Amidation: Formation of the carboxamide group through reaction with appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions could target the chloro group or the carboxamide functionality.
Substitution: Various substitution reactions can occur, especially involving the phenoxyphenyl and benzoxazepine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, benzoxazepines are known for their activity as enzyme inhibitors, receptor modulators, and potential therapeutic agents. This compound might be studied for its effects on specific biological pathways.
Medicine
In medicine, compounds like this are often investigated for their potential as drugs. They might exhibit anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry
Industrially, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-CHLORO-5-METHANESULFONYL-N-(4-PHENOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of various functional groups allows for multiple interactions at the molecular level, influencing pathways such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,5-benzoxazepine derivatives: These compounds share the core benzoxazepine structure but differ in their substituents.
Methanesulfonyl derivatives: Compounds with the methanesulfonyl group, which might exhibit similar reactivity.
Phenoxyphenyl derivatives: These compounds contain the phenoxyphenyl moiety and might have comparable biological activities.
Uniqueness
What sets 7-CHLORO-5-METHANESULFONYL-N-(4-PHENOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE apart is the combination of these functional groups in a single molecule, providing a unique profile of chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H21ClN2O5S |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
7-chloro-5-methylsulfonyl-N-(4-phenoxyphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C23H21ClN2O5S/c1-32(28,29)26-14-13-22(31-21-12-7-16(24)15-20(21)26)23(27)25-17-8-10-19(11-9-17)30-18-5-3-2-4-6-18/h2-12,15,22H,13-14H2,1H3,(H,25,27) |
InChI Key |
DTSMVDVVFQFBQM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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